molecular formula C14H25NO4 B6186941 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, Mixture of diastereomers CAS No. 2296957-33-8

4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, Mixture of diastereomers

Cat. No. B6186941
CAS RN: 2296957-33-8
M. Wt: 271.4
InChI Key:
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Description

The compound “4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, Mixture of diastereomers” is a complex organic molecule. It contains a cyclopentyl group (a five-membered ring), a butanoic acid group (a four-carbon chain with a carboxylic acid at the end), and an amino group that is protected by a tert-butoxycarbonyl (BOC) group . The BOC group is a common protecting group used in organic synthesis, particularly for protecting amines .


Synthesis Analysis

The synthesis of this compound likely involves the use of BOC-protected amines. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting BOC-protected amines can then be used as starting materials in further reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other, which means this compound can exist in different forms that have the same molecular formula but a different arrangement of atoms in space.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the removal of the BOC protecting group, which can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The resulting amine can then participate in further reactions .

Mechanism of Action

The exact mechanism of action of this compound would depend on its use. If it’s being used as an intermediate in the synthesis of other compounds, its role would be to provide a protected amine that can be selectively deprotected when needed .

Safety and Hazards

The safety and hazards associated with this compound would depend on the specific conditions under which it’s handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and minimize risk .

Future Directions

The future directions for the use of this compound could include its application in the synthesis of a wide range of other compounds, given its functionality and the ability to selectively deprotect the BOC group . It could also be used in the development of new synthetic methodologies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid involves the protection of the amine group, followed by the addition of a cyclopentyl ring and subsequent deprotection to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-bromobutanoic acid", "cyclopentene", "sodium hydride", "diethyl ether", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "tert-butyl carbamate is reacted with 4-bromobutanoic acid in the presence of sodium hydride and diethyl ether to yield the protected amine intermediate", "the protected amine intermediate is then reacted with cyclopentene in the presence of methanol and hydrochloric acid to yield the cyclopentyl ring", "the final product is obtained by deprotecting the amine group using sodium bicarbonate and water to yield a mixture of diastereomers of 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid" ] }

CAS RN

2296957-33-8

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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